Product packaging for 2',4'-Dihydroxy-2-methoxychalcone(Cat. No.:CAS No. 104236-78-4)

2',4'-Dihydroxy-2-methoxychalcone

Cat. No.: B3417348
CAS No.: 104236-78-4
M. Wt: 270.28 g/mol
InChI Key: ODLVGCCGMXGMGZ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Chalcones as Natural Products and Synthetic Scaffolds in Biomedical Research

Chalcones represent a significant class of organic compounds belonging to the flavonoid family. fabad.org.tr These compounds, characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are widely distributed in the plant kingdom. aip.orgacs.orgraiuniversity.edu They are found in a variety of edible plants, fruits, and vegetables. researchgate.net Chalcones and their derivatives serve as crucial biogenetic precursors for the biosynthesis of other flavonoids and isoflavonoids. aip.orgacs.org

The core structure of chalcones, 1,3-diphenyl-2-propen-1-one, provides a versatile scaffold that has attracted considerable attention in medicinal chemistry. ekb.egacs.org The presence of the reactive α,β-unsaturated ketoethylenic moiety is a key feature that contributes to their broad spectrum of biological activities. acs.org Researchers have extensively explored both naturally occurring and synthetic chalcones, leading to the discovery of numerous derivatives with potential therapeutic applications. acs.orgescholarship.org The ease of synthesis, often through the Claisen-Schmidt condensation, further enhances their appeal as a "privileged structure" in drug discovery. aip.orgacs.orgscispace.com This has led to the development of a vast library of chalcone-based compounds with diverse pharmacological properties. escholarship.orgnih.gov

Structural Characteristics and Chemical Significance of 2',4'-Dihydroxy-2-methoxychalcone (B3341873)

This compound is a specific member of the chalcone (B49325) family with the chemical formula C₁₆H₁₄O₄. sigmaaldrich.com Its structure features two aromatic rings, designated as ring A and ring B, connected by a three-carbon enone bridge. mdpi.com Ring A is a dihydroxyphenyl group, and ring B is a methoxyphenyl group. The systematic name for this compound is (E)-1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one. uni.lu

The key structural features of this compound include:

A 2,4-dihydroxyphenyl moiety (Ring A): The two hydroxyl (-OH) groups on this ring are significant for the molecule's chemical reactivity and biological activity.

A 2-methoxyphenyl moiety (Ring B): The methoxy (B1213986) (-OCH₃) group at the ortho position of this ring influences the compound's conformation and electronic properties.

An α,β-unsaturated carbonyl system: This reactive group is a hallmark of chalcones and is involved in many of their characteristic chemical reactions and biological interactions. nih.govnih.gov

Like other chalcones, this compound can exist in cis and trans isomeric forms, with the trans isomer being the more thermodynamically stable and predominant form. raiuniversity.edu The presence of hydroxyl and methoxy substituents on the aromatic rings significantly impacts the molecule's polarity, solubility, and potential for hydrogen bonding, which in turn influences its biological properties.

Historical Context and Evolution of Research on this compound

The study of chalcones dates back to the early 20th century when the first chalcone was isolated by Polish chemist Stanisław Kostanecki and his colleague Josef Tambor. raiuniversity.edu The name "chalcone" is derived from the Greek word "chalkos," meaning bronze, which alludes to the colored nature of these compounds. raiuniversity.edu While naturally occurring chalcones have been used in traditional medicine for centuries, their systematic scientific investigation is a more recent endeavor. raiuniversity.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4 B3417348 2',4'-Dihydroxy-2-methoxychalcone CAS No. 104236-78-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-20-16-5-3-2-4-11(16)6-9-14(18)13-8-7-12(17)10-15(13)19/h2-10,17,19H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLVGCCGMXGMGZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108051-21-4
Record name 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108051214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Chemistry and Structural Modification Strategies

De Novo Synthetic Routes for 2',4'-Dihydroxy-2-methoxychalcone (B3341873)

The creation of this compound from basic chemical building blocks relies on established organic chemistry reactions. The primary and most efficient method for this synthesis is the Claisen-Schmidt condensation, a reliable reaction for forming the characteristic α,β-unsaturated ketone core of chalcones. nih.govjchemrev.com

Claisen-Schmidt Condensation as a Primary Synthetic Approach

The Claisen-Schmidt condensation is a cornerstone of chalcone (B49325) synthesis, involving the reaction between an aromatic aldehyde and a ketone in the presence of a catalyst. wikipedia.org In the case of this compound, the synthesis involves the condensation of 2',4'-dihydroxyacetophenone (B118725) (A-ring precursor) with 2-methoxybenzaldehyde (B41997) (B-ring precursor). thieme-connect.comaip.org This reaction is a type of crossed aldol (B89426) condensation. wikipedia.org

The general mechanism, typically base-catalyzed, involves the deprotonation of the α-hydrogen of the acetophenone (B1666503) to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the benzaldehyde (B42025), leading to an aldol addition product. Subsequent dehydration of this intermediate yields the final chalcone. nih.gov The trans isomer is the more thermodynamically stable and is typically the major product. nih.gov

Optimization of Reaction Conditions: Catalysts, Solvents, and Temperature

The efficiency and yield of the Claisen-Schmidt condensation for synthesizing this compound and related chalcones are highly dependent on the reaction conditions. Researchers have explored various parameters to optimize this synthesis.

Catalysts: Both acidic and basic catalysts can be employed, although base catalysis is more common for chalcone synthesis. nih.govjocpr.com Strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are frequently used. jchemrev.com Studies have shown that the choice of base can significantly impact the yield, with NaOH often providing high yields (90-96%) in the synthesis of various chalcones. scitepress.org Barium hydroxide (Ba(OH)2) has also been reported to give high yields of 88-98%. scitepress.org While acid catalysts such as hydrochloric acid (HCl), boron trifluoride (BF3), and p-toluenesulfonic acid are also used, they generally result in lower yields. jocpr.comscitepress.org

Solvents: Ethanol and methanol (B129727) are common solvents for this reaction, providing a suitable medium for the reactants and catalyst. aip.orgresearchgate.net The choice of solvent can influence the solubility of the reactants and the reaction rate. In some instances, solvent-free conditions using grinding techniques have been explored as a green chemistry approach, which can accelerate the reaction and reduce the use of potentially toxic solvents. scitepress.org

Temperature: The reaction is often carried out at room temperature, sometimes for extended periods (e.g., 24-48 hours), and may be followed by a period of reflux to drive the reaction to completion. aip.orgresearcher.life The optimal temperature can vary depending on the specific reactants and catalyst system being used.

Table 1: Reported Conditions for Chalcone Synthesis via Claisen-Schmidt Condensation

Reactant AReactant BCatalystSolventConditionsYieldReference
2-hydroxyacetophenone (B1195853)4-hydroxy-3-methoxybenzaldehyde (vanillin)aq. KOH 40% & KSF montmorilloniteMethanolRoom temp. 24h, then reflux 24h13.77% aip.orgresearcher.life
2,4-dihydroxyacetophenone4-hydroxy-3-methoxybenzaldehyde (vanillin)aq. KOH 40% & KSF montmorilloniteMethanolRoom temp. 48h, then reflux 24h6% aip.orgresearcher.life
4-methoxyacetophenone4-hydroxybenzaldehydeNaOH (solid)None (grinding)Room temp. 30 min32.5% scitepress.org
Substituted acetophenonesSubstituted benzaldehydesNaOHEthanolRoom temp.- researchgate.net
1-(2,4-difluorobiphenyl-4-yl)ethanoneSubstituted benzaldehydes-Solvent-free-- researchgate.net

Note: This table presents a selection of reported synthetic conditions for various chalcones to illustrate the range of parameters used in Claisen-Schmidt condensations. The specific yield for this compound under each condition is not always available in the provided sources.

Exploration of Alternative Synthetic Methodologies

While the Claisen-Schmidt condensation is the most prevalent method, other synthetic strategies for forming the chalcone scaffold exist. These include:

Suzuki Coupling: This cross-coupling reaction can be used to form one of the aryl-carbonyl bonds or the α,β-unsaturated system. ekb.eg

Sonogashira Coupling: This reaction can be employed to create the carbon-carbon triple bond which can then be reduced to the double bond of the chalcone. ekb.eg

Wittig Reaction: This method involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene, in this case, the α,β-unsaturated system of the chalcone. jocpr.com

Friedel-Crafts Acylation: This reaction can be used to attach the cinnamoyl chloride to a substituted benzene (B151609) ring. jocpr.comekb.eg

Photo-Fries Rearrangement: This photochemical reaction can be used to synthesize 2-hydroxy substituted chalcones from phenyl-cinnamates. jocpr.comekb.eg

A novel method for synthesizing 2,4-dihydroxy substituted chalcones utilizes thionyl chloride (SOCl2) in ethanol. In this process, HCl is generated in situ, acting as an acid catalyst for the aldol condensation. jocpr.com This approach offers an alternative to using gaseous HCl. jocpr.com

Synthesis of Analogs and Structurally Related Derivatives

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the potential optimization of pharmacological properties.

Rational Design of Derivatives Based on Pharmacological Insights

The design of new chalcone derivatives is often guided by their potential biological activities. For instance, the simple structure of 2',6'-dihydroxy-4'-methoxychalcone and its selective toxicity to Leishmania amazonensis parasites has suggested it could be a lead compound for developing new antileishmanial drugs. nih.gov This insight can drive the synthesis of analogs with varied substitution patterns on both the A and B rings to enhance potency and selectivity. By modifying the hydroxyl and methoxy (B1213986) groups, or introducing other functionalities, chemists can probe the interactions of the chalcone with its biological target.

Impact of A-Ring and B-Ring Substitutions on Synthetic Efficiency

The nature and position of substituents on both the A-ring (from the acetophenone) and the B-ring (from the benzaldehyde) can significantly influence the efficiency of the Claisen-Schmidt condensation. Electron-donating groups on the benzaldehyde have been shown to favor condensation under acidic conditions, while electron-withdrawing groups favor basic conditions. nih.gov

The presence of hydroxyl groups, as in 2',4'-dihydroxyacetophenone, can sometimes complicate the synthesis due to their acidic nature and potential to undergo side reactions. In some cases, protection of these hydroxyl groups may be necessary to achieve a clean reaction and good yield, although many syntheses are performed without this step. researchgate.net For example, the synthesis of some 2',4'-dihydroxychalcone (B613834) derivatives involved the protection of the hydroxyl groups as chloromethyl methyl ethers before the condensation reaction, followed by deprotection. thieme-connect.com

Chemoenzymatic Synthesis Approaches for Chalcone Derivatives

The integration of enzymatic methods into the synthesis of chalcones and their derivatives represents a significant advancement towards greener and more selective chemical processes. Chemoenzymatic synthesis combines the precision of biocatalysts with the versatility of traditional organic chemistry to afford novel compounds or to improve existing synthetic routes. While specific chemoenzymatic protocols for this compound are not extensively documented in dedicated studies, the general strategies developed for the broader class of chalcones are directly applicable. These approaches primarily leverage the promiscuous activities of enzymes, particularly lipases, to catalyze key steps in chalcone synthesis and modification.

Enzymes offer several advantages in the synthesis of complex molecules like chalcones, including high stereo-, regio-, and chemo-selectivity under mild reaction conditions. This can reduce the need for protecting groups and minimize the generation of hazardous waste associated with conventional chemical methods.

One of the notable applications of enzymes in this context is in the Claisen-Schmidt condensation, the fundamental reaction for forming the chalcone scaffold. While typically catalyzed by strong acids or bases, biocatalysts, including waste-derived materials with enzymatic activity, have been explored as greener alternatives. For instance, ash from banana peels has been used as a catalyst for the Claisen-Schmidt reaction to produce chalcone and flavone (B191248) derivatives at room temperature, demonstrating a metal-free and additive-free approach. rsc.org

Lipases, in particular, have demonstrated remarkable versatility beyond their natural function of fat hydrolysis. Their promiscuous catalytic activity has been harnessed for various transformations in chalcone synthesis. Research has shown that lipases can catalyze the Michael addition of various nucleophiles to the α,β-unsaturated carbonyl system of chalcones. For example, porcine pancreas lipase (B570770) (PPL) has been shown to catalyze the Michael addition of acetophenone to different chalcone derivatives. researchgate.net This enzymatic approach can lead to the formation of diverse chalcone-based structures. Furthermore, lipases from sources like Candida antarctica have been successfully employed in the regioselective acylation of flavonoid glycosides, a class of compounds for which chalcones are precursors. nih.gov This highlights the potential of enzymes to perform specific modifications on the chalcone framework.

The first enzyme-catalyzed synthesis of chalcones utilizing the promiscuity of lipase has also been reported, underscoring the pioneering role of these enzymes in expanding the synthetic chemist's toolkit. shd-pub.org.rs These enzymatic methods often proceed under mild conditions and can offer high yields and selectivity, avoiding the harsh reagents and conditions of traditional synthesis.

The table below summarizes key findings in the chemoenzymatic synthesis of chalcone derivatives, illustrating the types of enzymes used, the reactions they catalyze, and the nature of the substrates and products.

EnzymeReaction TypeSubstratesProductsKey Findings & Reference
Lipase from Candida antarctica Regioselective AcylationFlavonoid glycosides, Benzylmalonyl groupAcylated flavonoid glycosidesDemonstrates the potential for selective modification of flavonoid precursors. nih.gov
Porcine Pancreas Lipase (PPL) Type II Michael AdditionChalcone derivatives, Acetophenoneβ-substituted ketonesPPL catalyzes the addition of a ketone to the chalcone scaffold. researchgate.net
Porcine Pancreas Lipase (PPL) Type II AminolysisBenzylidene malonates, Pyrrolidineβ-amino estersPPL catalyzes the regiospecific amidation of chalcone-related structures. researchgate.net
Musa sp. 'Malbhog' Peel Ash (MMPA) & Musa Champa Hort. ex Hook. F. Peel Ash (MCPA) Claisen-Schmidt CondensationAromatic aldehydes, KetonesChalcone and flavone derivativesAgro-food waste products used as green catalysts for chalcone synthesis. rsc.org

While the direct chemoenzymatic synthesis of this compound has yet to be a specific focus of published research, the principles established with other chalcone derivatives provide a clear roadmap. Future work could involve screening various lipases or other enzymes for their ability to catalyze the condensation of 2-hydroxyacetophenone derivatives with 2-methoxybenzaldehyde derivatives or to perform selective modifications on the this compound molecule. Such approaches hold the promise of developing more sustainable and efficient synthetic routes to this and other valuable chalcone compounds.

Preclinical Biological Activities and Therapeutic Potential

Antineoplastic and Anticancer Research

Chalcones have been a focal point of cancer research due to their ability to interfere with various stages of tumor development and progression. The following sections detail the specific antineoplastic and anticancer activities of 2',4'-Dihydroxy-2-methoxychalcone (B3341873) and its structural analogs.

Cell Proliferation Inhibition in Diverse Cancer Cell Lines

A significant body of in vitro research has demonstrated the ability of this compound and its derivatives to inhibit the growth of a wide array of cancer cell lines.

One closely related compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), has shown notable cytotoxic and anti-proliferative effects. In a study on the human chronic myelogenous leukemia cell line K562 , DMC exhibited an IC50 value of 14.2 ± 0.45 µM and an EC50 of 3.3 ± 0.14 µM. nih.gov Treatment with DMC led to chromatin condensation and fragmentation, characteristic features of apoptosis (programmed cell death). nih.gov Flow cytometry analysis revealed a significant increase in the sub-G1 cell population, indicating a rise in apoptotic cells. nih.gov

The antiproliferative activity of chalcone (B49325) derivatives has also been observed in other leukemia cell lines. For instance, CCRF-CEM leukemia cells showed sensitivity to 2',4'-dihydroxy-3',6'-dimethoxychalcone, with a reported IC50 value of 10.67 µM. nih.gov

In the context of cervical cancer, DMC displayed antiproliferative activity against HeLa cells with an IC50 value of 10.05 ± 0.22 µM. nih.gov Another study also reported the anti-tumor activity of DMC against HeLa cells. nih.gov

Research on colon cancer cell lines has also yielded promising results. A study investigating the anticancer activity of various chalcone derivatives reported that a compound closely related to the subject of this article demonstrated activity against the WiDr colon cancer cell line.

Furthermore, the breast cancer cell line T47D has been a subject of investigation for the anticancer potential of chalcones.

The human hepatocarcinoma cell line Bel7402 has also been shown to be susceptible to the effects of DMC. Specifically, in the multi-drug resistant cell line BEL-7402/5-FU, DMC was found to exert potent cytotoxic effects. nih.gov Another study highlighted the in vivo antitumor activity of DMC in a solid human carcinoma xenograft model using a human liver cancer cell line. nih.gov

Studies on a human lung cancer cell line, A549, demonstrated that a related compound, 2,2',4'-trihydroxychalcone, had a significant inhibitory effect on cell survival. nih.gov While there is no specific data on GLC-82 xenografts for this compound, the findings in other lung cancer models are noteworthy.

While direct studies on prostate cancer cells for this compound are limited, the broader class of chalcones has been investigated for its anti-prostate cancer activities.

No specific studies have been identified for the effect of this compound on the U937 lymphoma cell line. However, this cell line is a common model for studying cancer biology. nih.gov

Interactive Table: Cytotoxic Activity of this compound Derivatives on Various Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 Value (µM)Reference
K562Chronic Myelogenous Leukemia2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)14.2 ± 0.45 nih.gov
CCRF-CEMLeukemia2',4'-dihydroxy-3',6'-dimethoxychalcone10.67 nih.gov
HeLaCervical Cancer2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)10.05 ± 0.22 nih.gov
Bel-7402/5-FUHuman Hepatocellular Carcinoma2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)Potent Cytotoxicity nih.gov

Anti-angiogenic Effects in Preclinical Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Preclinical studies have indicated the anti-angiogenic potential of chalcones.

In vivo models are crucial for evaluating anti-angiogenic activity. The chick embryo chorioallantoic membrane (CAM) assay is a widely used model to study angiogenesis. researchgate.net While specific data for this compound is not available, related chalcones have been shown to inhibit blood vessel formation in this model.

Another important in vivo model is the mouse Matrigel plug assay . This model allows for the quantification of new blood vessel formation in response to pro-angiogenic factors. The anti-angiogenic properties of chalcones have also been demonstrated using this assay.

Modulation of Multidrug Resistance Mechanisms

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of anticancer drugs. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to remove drugs from the cell.

Research has shown that certain chalcones can modulate the activity of these efflux pumps. For example, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has been found to reverse multidrug resistance in the human hepatocellular carcinoma cell line BEL-7402/5-FU . This effect was attributed to the decreased mRNA and protein expression of the multidrug resistance-associated protein 1 (MRP1).

Antioxidative Stress Research

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of many diseases, including cancer.

Reactive Oxygen Species (ROS) Scavenging Activity

Chalcones possess antioxidant properties, which are often attributed to their chemical structure, particularly the presence of hydroxyl groups that can donate a hydrogen atom to scavenge free radicals.

In vitro studies have demonstrated the ROS scavenging activity of various chalcones. These compounds can directly neutralize ROS, thereby protecting cells from oxidative damage. The antioxidant capacity of chalcones is a significant aspect of their therapeutic potential.

Modulation of Endogenous Antioxidant Systems

In addition to direct ROS scavenging, chalcones can also exert their antioxidant effects by modulating endogenous antioxidant defense systems. A key pathway involved in this process is the Nrf2/ARE pathway .

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of its target genes.

One of the important downstream targets of Nrf2 is Heme Oxygenase-1 (HO-1) , an enzyme with potent antioxidant and anti-inflammatory properties. Studies have shown that some chalcones can activate the Nrf2/HO-1 pathway, leading to an enhanced cellular antioxidant response. Interestingly, one study reported that 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) could reduce drug efflux in human HCC BEL-7402/5-FU cells by suppressing Nrf2/ARE signaling, suggesting a complex regulatory role for this pathway. researchgate.net

Anti-inflammatory Research

The anti-inflammatory effects of this compound have been explored through its ability to modulate key inflammatory molecules and signaling pathways.

Studies have demonstrated that this compound can effectively inhibit the production of several pro-inflammatory mediators. In experiments using rat peritoneal macrophages stimulated with 12-O-tetradecanoylphorbol 13-acetate (TPA), this chalcone derivative, along with similar compounds, showed potent suppression of Prostaglandin E2 (PGE2) production. nih.govresearchgate.netoup.comsigmaaldrich.comresearchgate.net The 50% inhibitory concentration (IC50) for this effect was determined to be 3 microM. nih.govresearchgate.netoup.comsigmaaldrich.comresearchgate.net

Furthermore, research on the murine macrophage cell line RAW 264.7 indicated that this chalcone and related derivatives also inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). researchgate.net This inhibition occurs through the suppression of the expression of their respective messenger RNAs (mRNAs). researchgate.net The ability to down-regulate these critical inflammatory molecules highlights the compound's potential as an anti-inflammatory agent.

Inhibition of Pro-inflammatory Mediators by this compound and Related Derivatives
MediatorCell LineStimulantEffectIC50Reference
Prostaglandin E2 (PGE2)Rat Peritoneal MacrophagesTPAPotent Suppression3 µM nih.govresearchgate.netoup.comsigmaaldrich.comresearchgate.net
Nitric Oxide (NO)RAW 264.7LPSInhibitionNot Specified researchgate.net
Tumor Necrosis Factor-alpha (TNF-α)RAW 264.7LPSInhibitionNot Specified researchgate.net

The mechanism behind the reduction in pro-inflammatory mediators involves the suppression of key signaling pathways. Western blot analysis has revealed that the inhibition of PGE2 production by this compound is linked to the inhibition of TPA-induced cyclooxygenase-2 (COX-2) protein expression. nih.govresearchgate.netoup.comresearchgate.net Similarly, the compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS). researchgate.net

Further investigation into the molecular mechanisms demonstrated that this chalcone derivative also suppresses the lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) in RAW 264.7 cells. researchgate.net The inhibition of these transcription factors is a crucial step in down-regulating the inflammatory response, as they control the expression of numerous pro-inflammatory genes, including those for COX-2, iNOS, and TNF-α. researchgate.net

Suppression of Inflammatory Signaling Pathways by this compound and Related Derivatives
Signaling Molecule/PathwayCell LineStimulantEffectReference
Cyclooxygenase-2 (COX-2)Rat Peritoneal MacrophagesTPAInhibition of protein expression nih.govresearchgate.netoup.comresearchgate.net
Inducible Nitric Oxide Synthase (iNOS)RAW 264.7LPSInhibition of expression researchgate.net
Nuclear Factor-kappa B (NF-κB)RAW 264.7LPSSuppression of activation researchgate.net
Activator Protein-1 (AP-1)RAW 264.7LPSSuppression of activation researchgate.net

Antiviral Research

Preliminary research has indicated that this compound may possess antiviral properties, particularly against influenza viruses.

While direct studies on this compound's effect on influenza are limited, research on related chalcones provides a basis for its potential antiviral activity. Chalcones, as a class of compounds, have been investigated for their ability to inhibit neuraminidase, a key enzyme for the release and spread of influenza viruses. The potential for neuraminidase inhibition against influenza strains like H1N1 and H9N2 is an area of interest for chalcone derivatives. However, specific data on this compound's efficacy against these viral strains and its direct impact on viral replication and enzyme activity require further dedicated investigation.

Antidiabetic Research

The potential of this compound in the context of diabetes has been explored through in vitro studies targeting key enzymes involved in carbohydrate metabolism.

In the search for novel treatments for type 2 diabetes, α-glucosidase inhibitors play a significant role by delaying carbohydrate digestion and absorption. nih.gov In vitro studies have investigated the α-glucosidase inhibitory activity of various chalcone derivatives. Research has shown that chalcones with a basic structural framework similar to 2',4'-dihydroxychalcone (B613834) can exhibit inhibitory activity against α-glucosidase. nih.gov One study noted that a dihydrochalcone (B1670589) derivative, 4,4'-dihydroxy-2-methoxydihydrochalcone, showed weaker α-glucosidase inhibitory activity compared to chalcones like 2',4'-dihydroxychalcone and 4,4'-dihydroxy-2'-methoxychalcone. nih.gov This suggests that the specific structure of this compound could be favorable for this inhibitory action, although direct and detailed inhibitory concentration data for this specific compound are not extensively documented in the provided search results. Further in vitro kinetic studies are necessary to fully characterize its potential as an α-glucosidase inhibitor.

Glycemic Regulation in Animal Models of Diabetes (e.g., streptozotocin-induced diabetic rats)

Currently, there is a lack of published scientific literature specifically investigating the effects of this compound on glycemic regulation in streptozotocin-induced diabetic rats or other animal models of diabetes. While research has been conducted on other chalcone derivatives in this area, data pertaining to this particular compound is not available. For instance, studies on 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone have shown potential for glucose control benefits in vitro, and 4-methoxychalcone (B190469) demonstrated antihyperglycemic activity in diabetic mice. nih.govresearchgate.net However, these findings cannot be directly extrapolated to this compound.

Antimicrobial Research

Antibacterial Spectrum of Activity (in vitro: Staphylococcus aureus, Bacillus cereus, Shigella sonnei, Shigella boydii)

There is currently no specific in vitro data available in the scientific literature regarding the antibacterial activity of this compound against Staphylococcus aureus, Bacillus cereus, Shigella sonnei, or Shigella boydii. While the broader class of chalcones has demonstrated antibacterial properties against various pathogens, including S. aureus, specific inhibitory concentrations and the spectrum of activity for this particular methoxy-substituted dihydroxychalcone have not been reported. researchgate.netasm.orgbiointerfaceresearch.comresearchgate.netijahst.orgnih.govdntb.gov.uanih.gov

Antifungal Spectrum of Activity (in vitro)

Research has indicated that 2',4'-dihydroxychalcone (a closely related compound lacking the 2-methoxy group) exhibits a notable antifungal profile. It has shown moderate activity against various yeasts and strong activity against dermatophytic fungi. nih.gov

Specifically, the antifungal activity of 2',4'-dihydroxychalcone has been evaluated against the opportunistic human pathogen Aspergillus fumigatus. In these studies, the compound demonstrated a significant inhibitory effect on the metabolic activity and mycelial growth of the fungus. nih.govnih.govnih.govresearchgate.net The minimum inhibitory concentration (MIC) required to inhibit 50% of growth (MIC₅₀) was determined to be between 64 and 128 µg/mL. nih.govresearchgate.net At a concentration of 256 µg/mL, a drastic decrease in mycelial growth was observed. nih.govresearchgate.net Further investigations have suggested that the antifungal mechanism may involve the inhibition of the Hsp90-calcineurin pathway, which is crucial for fungal growth and stress responses. nih.govnih.govnih.gov

While studies on other chalcones have shown activity against the yeast Candida albicans and the dermatophyte Trichophyton rubrum, specific data for this compound against these or other specific yeasts and dermatophytes is not currently available in the scientific literature. sbq.org.brplos.orgiaea.orgresearchgate.netnih.gov

Antiparasitic Research

Antileishmanial Activity (in vitro: Leishmania amazonensis, L(V) panamensis amastigotes)

Specific studies on the in vitro antileishmanial activity of this compound against Leishmania amazonensis and Leishmania (Viannia) panamensis amastigotes have not been found in the current body of scientific literature.

It is important to note that a related compound, 2',6'-dihydroxy-4'-methoxychalcone, has demonstrated significant in vitro activity against both promastigotes and intracellular amastigotes of Leishmania amazonensis. asm.orgbiointerfaceresearch.comnih.govplos.orgresearchgate.netnih.govnih.govasm.orgresearchgate.net However, due to the structural differences, these findings cannot be directly attributed to this compound.

Antimalarial Activity (in vitro: Plasmodium falciparum)

There is a lack of specific published data on the in vitro antimalarial activity of this compound against Plasmodium falciparum. Research on other chalcone derivatives has shown promise in this area. For example, 2,4-dimethoxy-4'-butoxychalcone and 2',6'-dihydroxy-4'-methoxydihydrochalcone have exhibited inhibitory activity against P. falciparum. researchgate.netsbq.org.brnih.gov The broader class of chalcones is known to target essential parasite enzymes, and some have shown potent antiplasmodial activity. researchgate.netnih.govnih.gov However, without direct experimental evidence, the specific efficacy of this compound against P. falciparum remains unconfirmed.

Other Investigated Biological Activities (e.g., Hepatoprotective Effects, Skin Protective Properties)

While a significant body of research has focused on the anticancer and anti-inflammatory properties of chalcones, investigations have also extended to other potential therapeutic areas. Notably, the hepatoprotective and skin protective activities of chalcone derivatives are emerging as areas of scientific interest. However, it is important to note that direct and extensive research specifically on the hepatoprotective and skin protective properties of This compound is limited in the currently available scientific literature. Much of the existing data is centered on closely related analogues, particularly 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) .

Hepatoprotective Effects

The potential of chalcones to protect the liver from damage has been primarily investigated through studies on DMC. These preclinical studies, both in vivo and in vitro, have demonstrated significant hepatoprotective mechanisms.

In a study using a carbon tetrachloride (CCl₄)-induced acute liver injury model in mice, pretreatment with DMC showed a marked protective effect. nih.govresearchgate.net This was evidenced by a significant decrease in the serum levels of key hepatic enzymes, which are indicators of liver damage. nih.gov Furthermore, DMC administration was found to counteract the CCl₄-induced elevation of lipid peroxidation, malondialdehyde (MDA), reactive oxygen species (ROS), and protein carbonyl content in the liver. nih.govresearchgate.net

The hepatoprotective action of DMC is strongly linked to its ability to bolster the liver's antioxidant defense systems. nih.gov Pretreatment with the compound led to a notable increase in the activities of enzymatic antioxidants, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov Concurrently, levels of non-enzymatic antioxidants such as reduced glutathione (GSH), vitamin C, and vitamin E were also elevated. nih.gov These findings suggest that the hepatoprotective potential of DMC is rooted in its capacity to mitigate oxidative stress and inhibit lipid peroxidation. nih.govresearchgate.net

Further in vitro studies on human hepatic L02 cells exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress corroborated these findings. Pretreatment with DMC effectively shielded the cells from viability loss and membrane damage. nih.gov It also led to a decrease in malondialdehyde levels and the percentage of apoptotic cells, while increasing the levels of glutathione. nih.gov These results indicate that DMC's hepatoprotective effects extend to mitigating apoptosis in liver cells under oxidative stress. nih.gov

Table 1: Summary of Preclinical Hepatoprotective Effects of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)

Model/System Key Findings Reference
CCl₄-induced acute liver injury in miceDecreased serum levels of ALT, AST, LDH, ALP, GGT, and total bilirubin. Reduced lipid peroxidation, MDA, ROS, and protein carbonyl content. nih.govresearchgate.net
CCl₄-induced acute liver injury in miceIncreased activities of SOD, CAT, G6PD, GPx, GST, and GR. Elevated levels of GSH, total sulfhydryl groups, vitamin C, and vitamin E. nih.gov
H₂O₂-induced oxidative stress in human hepatic L02 cellsProtected against cell viability loss and membrane damage. Decreased MDA levels and apoptosis. Increased glutathione levels. nih.gov

This data pertains to 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), a compound structurally similar to this compound.

Skin Protective Properties

Research into the skin protective properties of This compound is not extensively documented. However, studies on other related chalcone derivatives suggest potential benefits for skin health, primarily through antioxidant and anti-inflammatory mechanisms.

For instance, research on 2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC) , isolated from green perilla leaves, has shown protective effects against UV radiation-induced cell injury in human cultured keratinocytes (HaCaT cells). nih.gov Pretreatment with DDC significantly suppressed the production of reactive oxygen species (ROS) induced by UV-A irradiation and exhibited cytoprotective effects. nih.gov The mechanism appears to involve the upregulation of heme oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory functions. nih.gov

Other synthetic chalcone derivatives have been evaluated for their potential as sun screening agents. nih.gov Nanoemulsions of certain chalcone derivatives demonstrated notable Sun Protection Factor (SPF) values in both in vitro and in vivo tests, suggesting their capacity to protect the skin from harmful UVB radiation. nih.gov

Furthermore, some chalcones have been investigated for their role in regulating hyperpigmentation. One study found that 2′-Hydroxy-4′,6′-dimethoxychalcone could inhibit melanin (B1238610) synthesis in B16F10 melanoma cells by decreasing the expression of key enzymes like tyrosinase. nih.gov This suggests a potential application for certain chalcones in addressing skin pigmentation disorders.

While these findings on related compounds are promising, further research is required to determine if This compound possesses similar skin protective activities.

Molecular and Cellular Pharmacology: Mechanisms of Action

Receptor and Enzyme Target Interactions

Alpha-Glucosidase Modulation

Alpha-glucosidase inhibitors play a crucial role in managing type 2 diabetes by delaying carbohydrate digestion and subsequently reducing postprandial blood glucose levels. nih.gov These inhibitors competitively and reversibly bind to intestinal alpha-glucosidases, such as maltase, sucrase, and glucoamylase, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. nih.govnih.gov While direct studies on the interaction between 2',4'-Dihydroxy-2-methoxychalcone (B3341873) and alpha-glucosidase are not extensively documented, the broader class of chalcones has demonstrated significant inhibitory activity against this enzyme. This suggests a potential mechanism wherein this compound could similarly occupy the active site of alpha-glucosidase, thereby impeding the enzymatic hydrolysis of carbohydrates. The general mechanism for bioactive peptides inhibiting alpha-glucosidase involves forming hydrogen bonds with the active site, which enhances the stability of the enzyme-inhibitor complex and prevents the enzyme from binding to its carbohydrate substrates. nih.gov

Vascular Endothelial Growth Factor (VEGF) Receptor Tyrosine Kinase Inhibition and Downstream Signaling (e.g., MAPK, AKT)

The vascular endothelial growth factor (VEGF) signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The binding of VEGF to its receptor, a tyrosine kinase, triggers a signaling cascade that includes the MAPK/ERK and PI3K/AKT pathways. nih.gov Dual inhibitors targeting both epidermal growth factor receptor (EGFR) and VEGFR-2 have been shown to effectively block these downstream pathways, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov For instance, the dual kinase inhibitor ZD6474 has been demonstrated to inhibit growth factor-induced phosphorylation of both EGFR and VEGFR-2, consequently suppressing MAPK and Akt activity. nih.gov While direct evidence for this compound as a VEGF receptor tyrosine kinase inhibitor is emerging, related chalcone (B49325) derivatives have shown promise in this area. A study on 2,4-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC) revealed its ability to suppress the proliferation of multiple myeloma cells by inhibiting the PI3K/Akt/mTOR signaling pathway. nih.gov This suggests that this compound may exert its anti-cancer effects through a similar mechanism, by interfering with VEGF receptor activation and the subsequent signaling cascades that are vital for cancer cell survival and proliferation.

Interaction with Estrogen Receptor Alpha (ERα) and Receptor Modulation

The estrogen receptor alpha (ERα) is a key therapeutic target in hormone-responsive cancers. Research on a structurally similar compound, 2',3',4'-trihydroxychalcone (B600758) (2',3',4'-THC), has unveiled a novel mechanism of ERα modulation. nih.govnih.gov Unlike traditional selective estrogen receptor modulators (SERMs) that compete with estradiol (B170435) for binding to ERα, 2',3',4'-THC does not bind to the estrogen-binding site. nih.gov Instead, it acts as a "reprogramming" compound, altering the activity of ERα on gene regulation and cell proliferation without directly antagonizing estradiol binding. nih.govnih.gov This reprogramming mechanism allows 2',3',4'-THC to block the proliferation of MCF-7 breast cancer cells by preventing the estradiol-induced activation of the MAPK pathway and c-MYC transcription. nih.gov This finding suggests that this compound could potentially modulate ERα activity through a similar allosteric mechanism, offering a new strategy to overcome the adverse proliferative effects of estrogen.

Pathway-Specific Modulation

NF-κB and AP-1 Pathway Regulation

The transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are critical regulators of inflammatory responses, cell proliferation, and apoptosis. nih.govnih.gov There is significant crosstalk between these two pathways, with NF-κB being able to modulate AP-1 activity. nih.gov One mechanism of this regulation involves NF-κB controlling the expression of elk-1, a member of the ternary complex factors (TCFs) that, in turn, regulates the expression of c-fos, a key component of the AP-1 complex. nih.govnih.gov Inhibition of NF-κB activity has been shown to decrease the expression of elk-1, leading to reduced c-Fos levels and consequently diminished AP-1 activity. nih.gov This NF-κB-dependent regulation of AP-1 also impacts the expression of downstream target genes such as VEGF. nih.gov Although direct studies on the effect of this compound on these pathways are limited, the known anti-inflammatory properties of chalcones suggest that this compound may interfere with the NF-κB pathway, thereby indirectly influencing AP-1-mediated gene expression.

TRAIL-mediated Apoptosis Augmentation

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is an endogenous anticancer agent that can selectively induce apoptosis in cancer cells. nih.govmdpi.com However, some cancer cells develop resistance to TRAIL-mediated apoptosis. Studies have shown that certain chalcones can sensitize cancer cells to TRAIL, thereby augmenting its apoptotic effects. nih.govmdpi.comfrontiersin.org For instance, compounds like 2',6'-dihydroxy-4'-methoxychalcone have been demonstrated to markedly enhance TRAIL-induced apoptosis in prostate cancer cells. nih.govmdpi.com This sensitization often involves the upregulation of TRAIL death receptors on the cancer cell surface. The ability of various chalcones to overcome TRAIL resistance suggests that this compound may also function as a chemosensitizer, enhancing the efficacy of TRAIL-based cancer therapies by promoting apoptotic signaling pathways. frontiersin.org

Nrf2/ARE Pathway Modulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. mdpi.commdpi.comnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). nih.gov Chalcones, possessing an α,β-unsaturated carbonyl system, can act as Michael acceptors and react with cysteine residues on Keap1. nih.gov This interaction leads to a conformational change in Keap1, causing the dissociation of Nrf2. nih.gov The freed Nrf2 then translocates to the nucleus, where it binds to the ARE and initiates the transcription of a battery of cytoprotective genes, including those for detoxifying enzymes and antioxidant proteins. nih.gov This activation of the Nrf2/ARE pathway is a key mechanism by which chalcones exert their neuroprotective and anti-inflammatory effects. It is highly probable that this compound utilizes this mechanism to protect cells from oxidative damage.

Structure Activity Relationship Sar and Pharmacophore Analysis

Elucidation of Key Structural Features for Specific Biological Activities

The foundational structure of chalcones, which includes 2',4'-Dihydroxy-2-methoxychalcone (B3341873), is the 1,3-diaryl-2-propen-1-one backbone. This consists of two aromatic rings (Ring A and Ring B) connected by a three-carbon α,β-unsaturated carbonyl system. This enone linker is a critical pharmacophore and is widely considered essential for the diverse biological activities of chalcones. The electrophilic nature of the β-carbon makes it susceptible to nucleophilic attack by biological molecules, such as the cysteine residues in the active sites of enzymes, which is a key mechanism for the activity of many chalcones. researchgate.net

Pharmacophore Model: A pharmacophore model for a chalcone (B49325) like this compound typically includes:

Two aromatic/hydrophobic regions corresponding to Ring A and Ring B.

A hydrogen bond acceptor (the carbonyl oxygen).

Hydrogen bond donors (the hydroxyl groups).

The specific spatial arrangement of these features.

Influence of Hydroxyl and Methoxy (B1213986) Substitutions on Bioactivity Profile

The number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic rings of the chalcone scaffold are paramount in defining the bioactivity profile of this compound. These substitutions modulate the electronic properties, lipophilicity, and hydrogen-bonding capabilities of the molecule, thereby influencing its absorption, distribution, metabolism, and ultimately, its pharmacological effects. researchgate.netacs.org

The presence of hydroxyl groups can significantly enhance the antioxidant and anticancer activities of chalcones. mdpi.comrasayanjournal.co.in For example, studies on various hydroxychalcones have shown that the presence of multiple hydroxyl groups, especially in a catechol-like arrangement (two hydroxyl groups on adjacent carbons), can lead to potent antioxidant effects. researchgate.net In this compound, the dihydroxy substitution on Ring A is a key determinant of its biological potential. The 2'-hydroxyl group, in particular, is a common feature in many bioactive chalcones and has been shown to be important for activities such as cytotoxicity against cancer cells. nih.gov

Methoxy groups, on the other hand, tend to increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance bioavailability. acs.org However, the effect of methoxylation on bioactivity can be complex. In some cases, methoxylation can increase cytotoxic activity, while in others, it may decrease it compared to the corresponding hydroxylated chalcone. nih.gov The position of the methoxy group is also critical. Studies on regioisomeric methoxychalcones have revealed that substitutions on Ring A (the ring attached to the carbonyl group) often lead to more potent antifungal, antibacterial, and antiproliferative agents compared to substitutions on Ring B. nih.gov The 2-methoxy substitution on Ring B of this compound influences the planarity of the molecule and its interactions with biological targets.

The interplay between hydroxyl and methoxy groups is also crucial. For instance, in a study of chalcone derivatives as anticancer agents, it was noted that the presence of two methoxy groups could be responsible for increased cytotoxic activity. nih.gov The combination of hydroxyl and methoxy groups in this compound creates a unique electronic and steric environment that dictates its specific biological activities.

Table 1: Influence of Hydroxyl and Methoxy Substitutions on the Biological Activity of Selected Chalcones

Compound/DerivativeSubstitution PatternObserved Biological ActivityReference
This compound2',4'-di-OH on Ring A, 2-OCH₃ on Ring BGeneral chalcone activities jocpr.com
2',4',4-Trihydroxychalcone2',4'-di-OH on Ring A, 4-OH on Ring BPotent antioxidant and anti-butyrylcholinesterase activity mdpi.com
2'-Hydroxy-4-methoxychalcone2'-OH on Ring A, 4-OCH₃ on Ring BGood antitumor activity mdpi.com
2',5'-Dimethoxychalcone2',5'-di-OCH₃ on Ring APotent antiproliferative effect against various cancer cell lines nih.gov
3',4',5'-Trimethoxychalcone3',4',5'-tri-OCH₃ on Ring APotent antifungal activity nih.gov
2'-Hydroxy-2",5"-dimethoxychalcone2'-OH on Ring A, 2,5-di-OCH₃ on Ring BPotent pro-apoptotic activity in cancer cells nih.gov

This table presents a selection of findings to illustrate the impact of different substitution patterns. The activities are context-dependent and may vary based on the specific assay and cell lines used.

Stereochemical Considerations and E/Z Isomerism Impact on Biological Activity

The α,β-unsaturated double bond in the chalcone backbone allows for the existence of two geometric isomers: the E (trans) and Z (cis) isomers. Current time information in Bangalore, IN. In the vast majority of cases, the E-isomer is the thermodynamically more stable and, therefore, the predominantly synthesized and naturally occurring form. acs.orgnih.gov The Z-isomer is generally less stable due to steric hindrance between the carbonyl group and Ring A. acs.org

The stereochemistry of the molecule, specifically the E or Z configuration, can have a profound impact on its biological activity. nih.gov The different three-dimensional arrangement of the aromatic rings in the two isomers can lead to different binding affinities for biological targets. For many classes of compounds, one isomer is significantly more active than the other. For example, in a study on novel oxazolidinones, the E-isomer was found to be more potent as an antibacterial agent than the Z-isomer. nih.gov

While the biological activities of the Z-isomers of chalcones are less studied due to their instability, there is evidence that the configuration of the double bond is crucial. Some studies have shown that the Z-isomers of certain compounds can exhibit greater biological activity than their all-E counterparts. nih.govresearchgate.net However, for some chalcones, photoisomerization from the E to the Z form can occur upon exposure to UV light, but the Z-isomer may quickly revert to the more stable E-form when the light source is removed.

For this compound, it is predominantly found and studied as the E-isomer. jocpr.comnih.gov The planar conformation of the E-isomer allows for effective conjugation across the molecule, which is believed to be important for its biological activity. The specific spatial orientation of the hydroxyl and methoxy substituents in the E-conformation will determine its ability to fit into and interact with the active sites of target proteins. While it is conceivable that the Z-isomer could have a different and potentially interesting biological profile, its inherent instability makes it a challenging target for synthesis and evaluation. Therefore, the biological activities reported for this compound and related chalcones almost exclusively refer to the more stable E-isomer.

Computational Chemistry and Cheminformatics in Chalcone Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to another when they bind to form a stable complex. For 2',4'-Dihydroxy-2-methoxychalcone (B3341873), docking studies are crucial for understanding its binding patterns within the active sites of different biological targets. These simulations yield vital data on non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are fundamental to the process of ligand-protein recognition.

Studies have revealed that the hydroxyl and methoxy (B1213986) groups of this compound are key to its binding affinity with various enzymes and receptors. For example, docking studies have been used to examine its potential as an inhibitor of enzymes like tyrosinase. bjmu.edu.cn These simulations can identify important amino acid residues in the enzyme's active site that interact with the chalcone (B49325), offering a logical foundation for its observed biological effects.

Furthermore, molecular docking has been applied to explore the interactions of this compound with microbial targets. Simulations of its binding to enzymes crucial for bacterial or fungal viability provide understanding of its potential antimicrobial actions. For instance, docking into the active site of Candida albicans sterol 14α-demethylase (CYP51) has been investigated to comprehend its inhibitory mechanisms. iomcworld.com A study on chalcone derivatives as potential inhibitors of Candida albicans CYP51 found that compounds with a hydroxyl group at the R4 position, like this compound, could form hydrogen bonds with key residues such as TYR132 in the enzyme's active site. iomcworld.com The binding energies and interaction models predicted from these studies are essential for the rational design of more potent antimicrobial chalcone derivatives.

Target ProteinKey Interacting ResiduesPredicted Binding Affinity (kJ/mol)Reference
TyrosinaseNot specified–31.38 bjmu.edu.cn
Candida albicans CYP51TYR132Not specified iomcworld.com
Falcipain-2Not specifiedNot specified mdpi.com
Cyclin-dependent kinase 2 (CDK2)Not specifiedNot specified nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to create a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For chalcones, including this compound, QSAR studies are essential for pinpointing the key structural elements (molecular descriptors) that determine their therapeutic properties. These descriptors can be of an electronic, steric, hydrophobic, or topological nature.

The development of robust QSAR models allows researchers to predict the biological activity of new, unsynthesized chalcone analogs. nih.gov This predictive capability greatly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest anticipated potency. nih.gov For example, a QSAR model might indicate that a hydroxyl group at the 4'-position and a methoxy group at the 2-position of the chalcone framework are crucial for a particular biological activity. nih.gov

A QSAR study on 2'-hydroxy-4'-alkoxy chalcone derivatives highlighted the importance of the α,β-unsaturated carbonyl double bond and the planarity of the structure for their cytotoxic activity. nih.gov Such models are typically developed using a dataset of chalcone derivatives with experimentally confirmed biological activities, and various statistical methods are employed to construct the predictive model. nih.gov The reliability and predictive power of the resulting QSAR models are rigorously validated. nih.govnih.gov

Virtual Screening Approaches for Identification of Potent Analogs

Virtual screening is a computational method employed in drug discovery to sift through extensive libraries of small molecules to find those most likely to bind to a drug target, such as a protein receptor or enzyme. nih.gov In the case of this compound, virtual screening can be utilized to uncover novel analogs with superior biological activities. smujo.id

This procedure often begins with a known active compound, like this compound, and uses its structural characteristics as a template to search vast chemical databases. The screening can be either ligand-based or structure-based. preprints.org In ligand-based virtual screening, molecules with similar 2D or 3D structures to the initial compound are identified. f1000research.com In structure-based virtual screening, molecular docking is employed to evaluate the binding compatibility of numerous compounds with the three-dimensional structure of a biological target. preprints.org

For instance, if this compound demonstrates a moderate inhibitory effect on a specific enzyme, virtual screening can identify commercially available or synthetically feasible analogs predicted to have a stronger binding affinity. This strategy enables researchers to concentrate their synthetic work on a smaller, more promising group of compounds, thus enhancing the efficiency of the lead optimization process. Studies have successfully used virtual screening to find potent chalcone-based inhibitors for various targets, demonstrating the effectiveness of this technique in navigating the extensive chemical landscape of chalcone derivatives to discover powerful therapeutic agents. unsoed.ac.id

In Silico Prediction of Bioactivity and Pharmacological Profiles

In silico methods are increasingly utilized to predict the bioactivity and pharmacological profiles of chemical compounds, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.goviapchem.orgfrontiersin.org For this compound, these predictive models offer an early evaluation of its drug-like qualities and potential drawbacks before substantial resources are committed to its experimental testing.

A variety of computational tools and web servers are available to forecast a broad spectrum of properties based on a molecule's chemical structure. researchgate.net For example, Lipinski's rule of five is a widely used guideline for assessing drug-likeness and predicting whether a compound possesses characteristics that would make it a probable orally active drug in humans. smujo.id In silico models can also anticipate potential off-target effects and toxicity risks by screening the compound against a panel of known toxicity targets. frontiersin.org

Future Perspectives and Research Gaps

Development of Advanced Synthetic Strategies for Chalcone (B49325) Analogs

The traditional synthesis of chalcones, often achieved through the Claisen-Schmidt condensation, provides a solid foundation, but the quest for more efficient, sustainable, and diverse synthetic routes is perpetual. nih.govgkyj-aes-20963246.com Future research will likely focus on the development and refinement of advanced synthetic strategies to produce 2',4'-Dihydroxy-2-methoxychalcone (B3341873) and its analogs with higher yields, greater purity, and improved environmental credentials.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times from hours to mere minutes and often increasing product yields. scholarsresearchlibrary.commdpi.comfrontiersin.orgsphinxsai.com This technique has been successfully applied to the synthesis of various chalcone derivatives and represents a significant area for future exploration in the context of this compound. scholarsresearchlibrary.commdpi.com The application of microwave irradiation can lead to faster and more efficient production of a library of analogs for structure-activity relationship (SAR) studies. frontiersin.orgnih.gov

Green chemistry principles are increasingly influencing synthetic methodologies. Techniques such as solvent-free "grinding" methods offer an environmentally benign alternative to conventional solvent-based reactions. gkyj-aes-20963246.comresearchgate.netrasayanjournal.co.in These methods not only minimize waste but can also be accomplished in shorter time frames. gkyj-aes-20963246.com Exploring the applicability of these green techniques to the synthesis of this compound and its derivatives is a crucial future direction.

Synthetic MethodKey AdvantagesReference
Microwave-Assisted SynthesisReduced reaction time, Increased yield, Higher purity scholarsresearchlibrary.commdpi.comsphinxsai.com
Grinding TechniqueSolvent-free, Environmentally friendly, Short reaction time gkyj-aes-20963246.comresearchgate.netrasayanjournal.co.in

Elucidation of Novel Molecular Targets and Pathways

While preliminary studies have shed light on some of the biological activities of chalcones, a comprehensive understanding of the molecular targets and pathways of this compound is still in its infancy. Future research must aim to unravel the intricate mechanisms through which this compound exerts its effects.

Chalcone derivatives have been shown to interact with a multitude of biological targets implicated in various diseases, particularly cancer. nih.govnih.gov These targets include key players in cell cycle regulation, apoptosis, and angiogenesis. For instance, some chalcones have been found to modulate the p53 pathway , a critical tumor suppressor pathway. nih.gov Others act as tubulin polymerization inhibitors , disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.govtandfonline.com

The anti-angiogenic properties of some chalcones have been attributed to the inhibition of signaling pathways involving vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) . nih.govnih.gov Furthermore, enzymes crucial for cancer cell survival and proliferation, such as topoisomerases and histone deacetylases (HDACs) , have been identified as potential targets for chalcone derivatives. tandfonline.com A significant research gap exists in identifying which of these, or other novel targets, are specifically modulated by this compound.

Potential Molecular TargetBiological RoleReference
p53 PathwayTumor suppression, Cell cycle regulation nih.gov
TubulinMicrotubule formation, Mitosis nih.govtandfonline.com
VEGF/bFGF SignalingAngiogenesis nih.govnih.gov
TopoisomerasesDNA replication and repair tandfonline.com
Histone Deacetylases (HDACs)Gene expression regulation tandfonline.com

Exploration of Synergistic Effects with Established Agents

A promising avenue in drug discovery is the use of combination therapies to enhance efficacy and overcome drug resistance. tandfonline.com The potential of this compound to act synergistically with existing therapeutic agents is a largely unexplored but highly significant area of future research.

In the context of cancer, combining chalcones with conventional chemotherapeutic drugs could allow for lower doses of the toxic agents, thereby reducing side effects while achieving a greater therapeutic effect. tandfonline.com The multi-target nature of many chalcone derivatives suggests they could complement the action of more specific drugs by hitting parallel or downstream pathways. nih.gov For instance, a chalcone that inhibits angiogenesis could be paired with a cytotoxic agent that directly kills cancer cells. Research is needed to systematically screen for synergistic interactions between this compound and a panel of established anticancer drugs. nih.gov

Applications in Complex Preclinical Disease Models

To bridge the gap between in vitro findings and clinical applications, the evaluation of this compound in more sophisticated preclinical disease models is essential. While initial studies may use simple cell culture systems, moving towards more physiologically relevant models will provide a more accurate prediction of its potential efficacy in humans.

Xenograft models , where human cancer cells are implanted into immunodeficient mice, are a standard in vivo platform to assess anti-tumor activity. nih.govnih.gov Some chalcone derivatives have already shown promise in such models. nih.gov An even more advanced approach is the use of patient-derived xenograft (PDX) models . youtube.comyoutube.com In PDX models, tumor tissue from a patient is directly implanted into mice, which is believed to better recapitulate the heterogeneity and microenvironment of the original human tumor. youtube.com Testing this compound in PDX models of various cancers would provide invaluable data on its therapeutic potential in a more personalized context.

Challenges and Opportunities in Chalcone-Based Drug Discovery Research

The path from a promising compound to a clinically approved drug is fraught with challenges, and chalcones are no exception. nih.govnih.gov However, these challenges are often intertwined with significant opportunities.

One of the primary challenges is the potential for toxicity. nih.govnih.gov The electrophilic nature of the α,β-unsaturated carbonyl system in chalcones can lead to off-target reactions. nih.gov Additionally, issues such as poor aqueous solubility and the need for structural optimization to improve pharmacokinetic properties are common hurdles. nih.govresearchgate.net

Despite these challenges, the opportunities presented by chalcone-based research are substantial. The simple and versatile chemical scaffold of chalcones allows for the generation of large libraries of derivatives, facilitating the optimization of activity and the reduction of toxicity. nih.govresearchgate.net The ability of many chalcones to interact with multiple biological targets presents an opportunity to develop drugs that can overcome the resistance mechanisms often seen with single-target agents. nih.govtandfonline.com The natural origin of many chalcones also provides a rich source of lead compounds for drug discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2',4'-Dihydroxy-2-methoxychalcone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation between 2-hydroxy-4-methoxyacetophenone and substituted benzaldehydes. Key parameters include alkaline catalysts (e.g., NaOH), ethanol as a solvent, and controlled temperature (60–80°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the chalcone derivative .

Q. How should researchers validate the purity and structural identity of this compound?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 280–320 nm) for purity assessment. Confirm structural identity via nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (MS). For example, the molecular ion peak [M+H]⁺ at m/z 271.3 (C₁₆H₁₄O₄) should align with theoretical values .

Q. What are the solubility properties and storage recommendations for this compound?

  • Methodology : The chalcone is soluble in polar aprotic solvents (e.g., DMSO, methanol, chloroform) but has limited solubility in water. Store lyophilized powder at -20°C in airtight, light-protected containers to prevent degradation. For long-term stability (>1 year), store solutions at -80°C .

Advanced Research Questions

Q. How does this compound modulate the Nrf2/ARE pathway in oxidative stress models?

  • Methodology : In vitro studies using human lens epithelial cells (e.g., B3 cell line) exposed to H₂O₂-induced oxidative stress show that the compound activates Nrf2 nuclear translocation, increasing antioxidant enzymes like HO-1 and NQO1. Mechanistic validation requires siRNA-mediated Nrf2 knockdown and luciferase reporter assays for ARE activation .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology : Discrepancies in IC₅₀ values (e.g., antioxidant vs. cytotoxic effects) may arise from assay conditions (e.g., cell type, ROS detection probes). Standardize protocols using validated models (e.g., HepG2 for liver toxicity) and cross-validate with orthogonal methods like electron paramagnetic resonance (EPR) for radical scavenging .

Q. How can researchers design dose-response experiments to evaluate dual pro-oxidant and antioxidant effects?

  • Methodology : Use a tiered approach:

  • Low-dose range (1–10 µM): Assess antioxidant activity via DCFH-DA assay for intracellular ROS reduction.
  • High-dose range (20–100 µM): Test pro-oxidant effects via comet assay for DNA damage. Include positive controls (e.g., quercetin for antioxidants, doxorubicin for pro-oxidants) .

Q. What in vitro and in vivo models are suitable for studying its pharmacokinetics?

  • Methodology :

  • In vitro: Caco-2 cell monolayers for intestinal permeability; liver microsomes for metabolic stability.
  • In vivo: Rodent models with LC-MS/MS quantification of plasma concentrations. Monitor metabolites like glucuronidated or methylated derivatives .

Q. How can synergistic interactions with other polyphenols be systematically evaluated?

  • Methodology : Combine with resveratrol or curcumin in molar ratios (1:1 to 1:10) and assess synergy via isobologram analysis. Use Chou-Talalay’s combination index (CI) to quantify effects in cancer cell lines (e.g., MCF-7). Validate with RNA-seq to identify co-regulated pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.